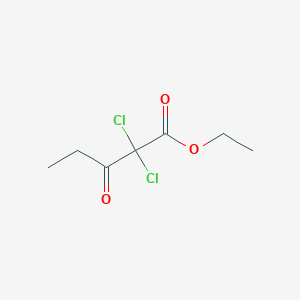

Ethyl 2,2-dichloro-3-oxopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dichloro-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIDDURMNZXEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2,2 Dichloro 3 Oxopentanoate

Direct Halogenation Approaches

The most straightforward method for synthesizing ethyl 2,2-dichloro-3-oxopentanoate is through the direct dichlorination of the parent β-keto ester, ethyl 3-oxopentanoate (B1256331). This approach involves the substitution of the two acidic protons on the α-carbon with chlorine atoms.

Alpha,Alpha-Dichlorination of Beta-Keto Esters

The direct α,α-dichlorination of β-keto esters represents a convenient route to gem-dichloro compounds. sci-hub.se Traditional methods using molecular chlorine often result in a mixture of mono- and di-chlorinated products, necessitating the development of more selective and efficient protocols. sci-hub.se

The mechanism of α-halogenation of β-keto esters is fundamentally linked to the keto-enol tautomerism inherent in 1,3-dicarbonyl compounds. The reaction typically proceeds through the enol or enolate form, which acts as a nucleophile.

Electrophilic Chlorination of the Enol: In the presence of an acid or a Lewis acid catalyst, the β-keto ester is encouraged to enolize. beilstein-journals.org The electron-rich double bond of the enol then attacks an electrophilic chlorine source ("Cl+"). This process occurs sequentially. After the first chlorination, the resulting α-chloro-β-keto ester can undergo further enolization and a second chlorination to yield the α,α-dichloro product.

Radical Pathways: Some methods may involve radical intermediates. For instance, copper(I) can abstract a chlorine atom from a chlorinating source or an already formed α,α-dichloroketone to generate a radical intermediate that can participate in further reactions. researchgate.net

Oxidative Chlorination: In certain systems, such as those using Oxone, the mechanism involves the in-situ oxidation of a chloride ion source (like AlCl₃) to generate an electrophilic chlorine species. This species then reacts with the enol form of the β-keto ester to produce the dichlorinated compound. organic-chemistry.org

A variety of chlorinating agents have been investigated for the α,α-dichlorination of β-dicarbonyl compounds. The choice of reagent is crucial for achieving high yield and selectivity.

Sulfuryl Chloride (SO₂Cl₂): This reagent is highly effective for the gem-dichlorination of ketones and 1,3-dicarbonyls. sci-hub.seresearchgate.net It is often used in excess under solvent-free conditions or in a solvent like chloroform. sci-hub.sersc.org The reaction with β-keto esters can provide the desired α,α-dichloro products in good to excellent yields. sci-hub.setandfonline.com For example, the dichlorination of β-keto sulfides with sulfuryl chloride proceeds efficiently, followed by solvolysis to yield α-keto esters. tandfonline.com

Thionyl Chloride (SOCl₂): While widely used to convert carboxylic acids to acyl chlorides, thionyl chloride can also be employed for the α-chlorination of ketones. jku.atmasterorganicchemistry.com For instance, it is used in the synthesis of the related compound, ethyl 2-chloro-3-oxobutanoate, from ethyl acetoacetate.

Other Reagents: A range of other chlorinating systems have been developed to overcome the limitations of traditional agents.

Oxone/Aluminum Trichloride (B1173362): This combination provides an efficient, one-step method for the α,α-dichlorination of β-keto esters and 1,3-diketones in an aqueous medium, offering an environmentally friendly alternative to methods requiring organic solvents and toxic reagents. organic-chemistry.orgthieme-connect.com

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): In the presence of a deep eutectic solvent, DCDMH can selectively produce α,α-dichlorinated β-ketoesters at room temperature. researchgate.net

(Dichloroiodo)benzene (PhICl₂): This hypervalent iodine reagent can be used with a catalyst to chlorinate α-diazo-β-dicarbonyl compounds, which can then be converted to α,α-dichloro-β-keto esters. organic-chemistry.orgorganic-chemistry.org

| Chlorinating Agent/System | Substrate Class | Key Conditions | Yield | Reference |

| Sulfuryl Chloride (SO₂Cl₂) | Ketones, β-Dicarbonyls | 3 eq. SO₂Cl₂, solvent-free, 60°C | Moderate to Excellent | sci-hub.se |

| Oxone/Aluminum Trichloride | β-Keto Esters, 1,3-Diketones | 1.2 eq. Oxone, 1.0 eq. AlCl₃, H₂O | High (50-85%) | organic-chemistry.orgthieme-connect.com |

| DCDMH / Deep Eutectic Solvent | Ketones, β-Keto Esters | Choline chloride:p-TsOH, rt, 45 min | High (86-95%) | researchgate.net |

| (Dichloroiodo)benzene | α-Diazo-β-dicarbonyls | Lewis acid (AlCl₃) or base catalyst | Moderate to Good | organic-chemistry.org |

Catalysts and reaction conditions play a pivotal role in directing the outcome of the dichlorination.

Catalysts:

Lewis Acids: Catalysts such as titanium(IV) chloride (TiCl₄) and aluminum trichloride (AlCl₃) can activate the β-keto ester towards enolization and also activate the chlorinating agent. beilstein-journals.orgorganic-chemistry.org

Organocatalysts: Triphenylphosphine oxide (Ph₃PO) has been shown to catalyze the vicinal dichlorination of unsaturated ketoesters with sulfuryl chloride. rsc.orgresearchgate.net Cinchona alkaloids have been employed to achieve asymmetric α-chlorination, providing chiral building blocks. jku.atnih.gov

Heterogeneous Catalysts: Simple catalysts like silica (B1680970) gel can be used to promote chlorination with reagents like DCDMH. researchgate.net

Reaction Conditions:

Temperature: The reaction temperature is a critical parameter. For dichlorination with sulfuryl chloride, higher temperatures (e.g., 60 °C) are often required for the reaction to proceed efficiently, while room temperature reactions can be very slow. sci-hub.se

Solvent: While some modern protocols favor aqueous or solvent-free conditions for environmental and practical reasons, sci-hub.seorganic-chemistry.org traditional methods often use chlorinated solvents like dichloromethane (B109758) or chloroform. rsc.orgthieme-connect.de

Stoichiometry: The molar ratio of the chlorinating agent to the substrate is key. An excess of the chlorinating agent is typically required to drive the reaction to the dichlorinated product and prevent the accumulation of the monochlorinated intermediate. sci-hub.se

| Catalyst | Chlorinating Agent | Reaction Type | Benefit | Reference |

| Aluminum Trichloride | Oxone | Electrophilic Chlorination | Enables use of H₂O as solvent | organic-chemistry.org |

| Titanium(IV) Chloride | N-chlorosuccinimide | Electrophilic Chlorination | Catalyzes halogenation under neutral conditions | beilstein-journals.org |

| Triphenylphosphine oxide | Sulfuryl Chloride | Dichlorination | Catalyzes reaction under mild conditions | rsc.orgresearchgate.net |

| Cinchona Alkaloids | Various | Asymmetric Chlorination | Produces enantiomerically enriched products | jku.atnih.gov |

Comparison with Related Halogenation Reactions of Oxopentanoates

The halogenation of ethyl 3-oxopentanoate and its derivatives can occur at different positions, primarily the α-carbon (C2) and the γ-carbon (C4). The regioselectivity is influenced by the reaction conditions and the specific halogenating agent.

α-Halogenation vs. γ-Halogenation:

The protons at the α-position are generally more acidic due to the electron-withdrawing effect of both the ketone and the ester carbonyl groups, making α-substitution via an enolate a common pathway. The synthesis of This compound is a prime example of this reactivity.

However, halogenation can also occur at the γ-position. For instance, the synthesis of ethyl 4-bromo-3-oxopentanoate is achieved through the bromination of ethyl 3-oxopentanoate, indicating that under certain conditions, substitution at the γ-position is favored. smolecule.com

Mono- vs. Dihalogenation:

Achieving selective monochlorination at the α-position to yield ethyl 2-chloro-3-oxopentanoate requires careful control of stoichiometry and reaction conditions to prevent over-halogenation.

Conversely, the synthesis of the target compound, This compound , requires forcing conditions, such as an excess of the chlorinating agent, to ensure the second halogenation occurs. sci-hub.se This highlights the deactivating effect of the first halogen atom on the enol/enolate intermediate, making the second substitution more difficult.

Multicomponent and Cascade Reactions for Scaffold Construction

Beyond direct halogenation, more sophisticated strategies like multicomponent and cascade reactions offer pathways to construct complex molecules from simple precursors in a highly efficient manner.

Multicomponent Reactions (MCRs): MCRs involve three or more reactants combining in a single pot to form a product that incorporates portions of all starting materials. tcichemicals.com β-Keto esters like ethyl 3-oxopentanoate are common building blocks in well-known MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction. tcichemicals.comnih.gov While not a primary method for synthesizing the this compound scaffold itself, it is conceivable that a pre-formed dichlorinated ketoester could be used as a building block in an MCR to generate complex, highly functionalized heterocyclic structures.

Cascade Reactions: Cascade reactions are sequential transformations that occur in a single step without the isolation of intermediates. unica.it The α,α-dichlorocarbonyl moiety present in this compound is a suitable functional group to initiate or participate in such cascades. A notable example is the copper(I)-catalyzed chlorine atom transfer radical cyclization. In this process, an unsaturated α,α-dichloro β-keto ester can undergo intramolecular cyclization, where a radical is generated by the abstraction of a chlorine atom, leading to the formation of cyclic and bicyclic compounds. researchgate.net This demonstrates the synthetic potential of the target scaffold in building complex ring systems through controlled radical cascade processes.

Industrial Scale Production and Process Optimization

A critical aspect of industrial production is the choice of reactor. For exothermic reactions, such as chlorination, continuous flow reactors offer significant advantages over traditional batch reactors. Continuous flow systems allow for better control of reaction temperature, residence time, and stoichiometry, which can lead to improved yield, selectivity, and safety. The smaller reaction volume at any given time in a continuous reactor minimizes the risk associated with handling hazardous materials and controlling exothermic events.

Process optimization would also involve a thorough investigation of reaction parameters to maximize yield and minimize the formation of impurities. This includes optimizing the molar ratios of reactants and catalysts, reaction temperature, and pressure. Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically study the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Purification of the final product is another crucial step in industrial production. For a liquid compound like this compound, distillation under reduced pressure would likely be the primary method of purification to separate it from starting materials, by-products, and solvents. The efficiency of the distillation process would need to be optimized to achieve the desired purity with minimal product loss.

Furthermore, on an industrial scale, the recovery and recycling of solvents and catalysts are essential for economic viability and to minimize environmental impact. For instance, in a process utilizing a deep eutectic solvent, the development of an efficient method for its separation from the product and subsequent reuse would be a key consideration.

The table below outlines key considerations for the industrial scale production of this compound.

| Process Parameter | Key Considerations for Industrial Scale-Up |

| Reactor Type | Continuous flow reactors are preferred for better control of exothermic reactions and enhanced safety. |

| Reaction Conditions | Optimization of temperature, pressure, and reactant ratios using Design of Experiments (DoE) to maximize yield and selectivity. |

| Purification | Development of an efficient distillation process under reduced pressure to achieve high product purity. |

| Solvent/Catalyst Recycling | Implementation of procedures for the recovery and reuse of solvents (e.g., deep eutectic solvents) and any catalysts to improve cost-effectiveness and reduce waste. |

| Safety | Thorough hazard analysis of the process, including the handling of corrosive and reactive chemicals, and implementation of appropriate safety protocols. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,2 Dichloro 3 Oxopentanoate

Nucleophilic Reaction Pathways

The presence of two chlorine atoms at the α-position to the ketone and ester groups significantly influences the reactivity of Ethyl 2,2-dichloro-3-oxopentanoate. This substitution pattern creates highly electrophilic centers, paving the way for a range of nucleophilic reactions.

Nucleophilic Substitution at the C-2 Carbon (e.g., Halogen Displacement)

The carbon atom bearing the two chlorine atoms (C-2) is a prime site for nucleophilic substitution reactions. The strong electron-withdrawing inductive effect of the adjacent carbonyl group and the chlorine atoms themselves makes the C-2 carbon highly electrophilic, facilitating the displacement of one or both halogen atoms. core.ac.uk

The stereochemical course of nucleophilic substitution at the C-2 position of related β-keto esters can be influenced by the reaction conditions, including the choice of solvent and the nature of the nucleophile. For instance, in the alkylation of β-keto ester enamines, the addition of a cosolvent can have a profound effect on the stereochemical outcome. bath.ac.uk While specific studies on the stereochemistry of this compound are not extensively detailed in the provided results, the general principles of stereocontrol in reactions of similar substrates suggest that the approach of the nucleophile can be directed by the formation of chiral intermediates or the use of chiral auxiliaries, potentially leading to diastereoselective or enantioselective transformations. bath.ac.uk

The electrophilic C-2 carbon of analogous α-halo-β-ketoesters readily reacts with a variety of nucleophiles.

Amines: The reaction of α-chloroacetoacetates with anilines serves as a method for the direct amination to produce γ-anilino-β-ketoesters. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the carbon bearing the halogen. nih.gov For example, the reaction of ethyl α-chloroacetoacetate with anilines in the presence of sodium bicarbonate and sodium iodide in acetonitrile (B52724) at 80°C yields the corresponding γ-anilino-β-ketoesters in good to excellent yields. nih.gov

| Entry | Aniline Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | Ethyl 4-(phenylamino)-3-oxobutanoate | 80 |

| 2 | 4-Chloroaniline | Ethyl 4-((4-chlorophenyl)amino)-3-oxobutanoate | 85 |

| 3 | Indoline | Ethyl 4-(indolin-1-yl)-3-oxobutanoate | 85 |

| 4 | 1,2,3,4-Tetrahydroquinoline | Ethyl 4-(3,4-dihydroquinolin-1(2H)-yl)-3-oxobutanoate | 92 |

Alcohols: While direct displacement of the chloro groups by alcohols on this compound is not explicitly detailed, the general reactivity of α-haloketones suggests that such reactions are feasible, leading to the formation of α-alkoxy-β-ketoesters.

Reactions at the Carbonyl (Keto) Group

The carbonyl group at the C-3 position is another key reactive site in this compound, participating in both nucleophilic addition and condensation reactions. core.ac.uk

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition to the carbonyl group of ketones is a fundamental reaction in organic chemistry. scribd.com The presence of the α-dichloro substitution is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. core.ac.uk For instance, organocadmium reagents have been shown to add to the carbonyl group of α,α-dichloro ketones to form dichloro alcohols. unh.edu

Aldol-type Condensations: The carbonyl group can act as an electrophile in aldol-type condensation reactions. In a crossed aldol (B89426) condensation, an enolate ion from another carbonyl compound can attack the carbonyl carbon of this compound. iitk.ac.in The product of such a reaction would be a β-hydroxy ketone, which may subsequently dehydrate.

Knoevenagel-type Condensations: The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, typically catalyzed by a weak base. wikipedia.org While this compound itself does not possess an active methylene (B1212753) group for deprotonation, it can serve as the carbonyl component in a Knoevenagel-type reaction. For example, the condensation of ethyl 4-methyl-3-oxopentanoate (B1262298) with 4-fluorobenzaldehyde (B137897) is a key step in the synthesis of certain pharmaceutical intermediates. smolecule.com This suggests that this compound could similarly react with active methylene compounds like malonic esters or cyanoacetic esters in the presence of a suitable catalyst. wikipedia.org

Reduction Chemistry of the Keto Group

The ketone functionality in this compound is a primary site for reduction reactions, which can be performed with varying degrees of selectivity.

The selective reduction of the keto group in the presence of the ester is a common transformation for β-keto esters. Standard reducing agents are often employed for this purpose. For analogous compounds like ethyl 2-chloro-3-oxopentanoate, reagents such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in anhydrous ether are effective in converting the ketone to a secondary alcohol, yielding the corresponding β-hydroxy ester. The choice of reagent is crucial; NaBH₄ is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce the ester group under standard conditions.

| Reagent | Solvent | Product | Applicable to Analogous Compounds |

| Sodium Borohydride (NaBH₄) | Methanol | Ethyl 2,2-dichloro-3-hydroxypentanoate | Yes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether | Ethyl 2,2-dichloro-3-hydroxypentanoate | Yes |

This table presents chemoselective reduction strategies applicable to the keto group of this compound, based on methods used for similar compounds.

The creation of a chiral center via the reduction of the prochiral ketone in this compound can be achieved through enantioselective methods. Biocatalysis has emerged as a powerful tool for this transformation in related β-keto esters. For instance, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate has been successfully carried out using the microalga Chlorella pyrenoidosa, yielding the corresponding syn- and anti-hydroxy esters with high enantiomeric excess. nih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) and plant-based biocatalysts, such as carrot root (Daucus carota), have been employed for the stereoselective reduction of various β-keto esters, typically affording the corresponding (S)-alcohols. researchgate.netsci-hub.se These methods often provide high yields and excellent enantioselectivity. researchgate.net

| Biocatalyst | Substrate (Analogous Compound) | Product Configuration | Enantiomeric Excess (ee) |

| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | (2S, 3R) and (2S, 3S) | >99% and 89% respectively nih.gov |

| Daucus carota (Carrot Root) | (±)-2-methylcyclohexanone | (1S,2R) and (1S,2S) | >95% researchgate.net |

| Baker's Yeast | 2-Oxoalkyl arenecarboxylates | (S)-configuration | Up to 99% sci-hub.se |

This table summarizes enantioselective reduction methodologies for compounds analogous to this compound.

Oxidation Pathways Involving this compound

Oxidation of this compound can proceed via different pathways depending on the reagents and conditions. The oxidation of the keto group in related compounds like ethyl 2-chloro-3-oxopentanoate can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, which would likely lead to cleavage of the carbon-carbon bond adjacent to the carbonyl, yielding carboxylic acids. Alternatively, hydrolysis of the ester function under basic conditions (e.g., aqueous NaOH) followed by acidification would yield the corresponding 2,2-dichloro-3-oxopentanoic acid.

| Reagent/Condition | Target Functional Group | Product | Applicable to Analogous Compounds |

| Potassium Permanganate (KMnO₄) / H₂SO₄ | Keto group | Carboxylic acids (via cleavage) | Yes |

| Aqueous NaOH, then H⁺ | Ester group | 2,2-dichloro-3-oxopentanoic acid | Yes |

This table outlines potential oxidation pathways for this compound based on reactions of similar compounds.

Rearrangement Reactions and Fragmentations

The structural framework of β-keto esters like this compound allows for participation in rearrangement and fragmentation reactions. One notable example is the radical-induced ring expansion of β-keto esters. whiterose.ac.uk This type of reaction involves the generation of a radical species that subsequently undergoes fragmentation and rearrangement to form a larger ring structure. Acyl radical cascade reactions have also been explored for the synthesis of complex heterocyclic systems from precursors containing enamide functionalities. nottingham.ac.uk While specific examples involving this compound are not prevalent in the literature, its structure suggests potential for similar reactivity under appropriate radical-generating conditions.

Acid-Base Properties and Enolization Studies

A key characteristic of β-keto esters is their ability to undergo enolization, where a proton is lost from the α-carbon to form an enolate, which is in equilibrium with its enol tautomer. bath.ac.uk The acidity of the α-proton is significantly enhanced by the presence of two adjacent carbonyl groups. In the case of this compound, the two electron-withdrawing chlorine atoms on the α-carbon would further increase the acidity of any remaining α-protons, though in this specific molecule, there are no protons on the C2 carbon. However, the molecule can still form an enolate at the C4 position.

The enolate intermediate is a powerful nucleophile and is central to many reactions of β-keto esters, such as alkylation and condensation reactions. bath.ac.uk The equilibrium between the keto and enol forms is influenced by the solvent and other reaction conditions. The enol form is often stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. The study of the acid-base properties and enolization is fundamental to understanding and controlling the reactivity of this class of compounds. routledge.com

Derivatization Strategies and Applications in Scaffold Assembly

Construction of Heterocyclic Systems

The 1,3-dicarbonyl-like reactivity of the keto-ester moiety, combined with the reactivity of the dichlorinated carbon, allows for the synthesis of a wide array of heterocyclic compounds through condensation and cyclization reactions with various nucleophiles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Thiazoles)

The construction of nitrogen-containing heterocycles is a well-explored application of β-keto esters and their derivatives.

Pyrazoles: Pyrazoles are typically synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. hilarispublisher.comresearchgate.net In the case of ethyl 2,2-dichloro-3-oxopentanoate, reaction with a substituted hydrazine would lead to the formation of a pyrazole (B372694) ring. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core. The substituents on the resulting pyrazole are determined by the structure of the starting materials. For instance, using hydrazine hydrate (B1144303) would yield a pyrazole with an ethyl group and a dichloromethyl group attached to the ring. The general synthesis of 1,3,5-substituted pyrazoles often involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative, followed by in-situ oxidation. nih.gov

Pyridines: The synthesis of pyridines can be achieved through several methods, most notably condensation reactions. nih.gov The Hantzsch pyridine (B92270) synthesis, a classic method, involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.org While direct application of the Hantzsch synthesis with this compound is not explicitly detailed in the provided results, the structural motif is suitable for similar cyclocondensation strategies to form highly substituted pyridine rings. nih.govimperial.ac.uk Alternative methods include cobalt-catalyzed [2+2+2] cycloadditions of acetylenes and nitriles, which can produce 2-substituted pyridines. scribd.com

Thiazoles: Thiazole (B1198619) rings are commonly formed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. bepls.comacgpubs.org this compound, possessing both a ketone and α-halogen-like reactivity at the C2 position, is a suitable substrate for this transformation. Reaction with thiourea (B124793) or a substituted thioamide would lead to the formation of a 2-aminothiazole (B372263) derivative. The reaction mechanism involves nucleophilic attack by the sulfur of the thioamide on the carbon bearing the chloro groups, followed by cyclization and dehydration. Multicomponent reactions are often employed for the efficient, one-pot synthesis of thiazole derivatives. acgpubs.orgmdpi.com For example, the condensation of a bromoacetyl compound, thiosemicarbazide, and various carbonyl compounds can yield thiazole and thiazolyl-pyrazole derivatives in high yields. acgpubs.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Method | Key Reagents for Synthesis with Dicarbonyls/Haloketones |

|---|---|---|

| Pyrazole | Condensation/Cyclization | Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) hilarispublisher.comnih.gov |

| Pyridine | Hantzsch Synthesis / Cyclocondensation | Aldehyde (e.g., formaldehyde), Ammonia wikipedia.orgimperial.ac.uk |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide, Thiourea, Thiosemicarbazide bepls.comacgpubs.org |

Formation of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as pyran derivatives, often utilizes multicomponent reactions involving β-dicarbonyl compounds. arkat-usa.org For example, pyrano[2,3-c]pyrazoles can be synthesized by reacting a pyrazolone, an aldehyde, and an active methylene (B1212753) compound like malononitrile. arkat-usa.org By analogy, this compound could potentially serve as the dicarbonyl component in reactions designed to form pyran-type structures, although specific examples are not prevalent in the search results. The synthesis of etodolac, a pharmaceutical, involves a Fischer indole (B1671886) reaction followed by condensation with methyl 3-oxopentanoate (B1256331), highlighting the utility of similar ketoesters in building complex heterocyclic systems that include oxygen. beilstein-journals.org

Exploration of Sulfur-Containing Heterocycles

Beyond thiazoles, other sulfur-containing heterocycles can be synthesized. For instance, the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) can yield complex sulfur-containing heterocyclic systems. bepls.com While not a direct application of this compound, this illustrates a pathway for incorporating sulfur into ring systems. The synthesis of 2-(alkylsulfanyl)thiazoles can be achieved by reacting dithiocarbamates with α-halocarbonyl compounds in water, a green chemistry approach. bepls.com

Annulation and Cyclization Reactions to Form Carbocyclic Systems

Annulation and cyclization reactions are powerful tools for constructing carbocyclic rings. Cascade reactions, where a series of intramolecular reactions occur in a single step, are particularly elegant for building complex polycyclic systems. nottingham.ac.ukgoogle.com While specific examples detailing the use of this compound in Robinson annulation or Diels-Alder reactions were not found, its functional groups are amenable to such transformations. For example, the ketone could participate as an electrophile in an intramolecular aldol-type reaction, or the molecule could be modified to create a diene or dienophile for cycloaddition reactions. The synthesis of diindolylmethanes via a platinum-catalyzed indole annulation/arylation cascade demonstrates how complex ring systems can be built efficiently. google.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental for C-C bond formation, though their application with gem-dichloroalkanes is less common than with aryl or vinyl halides. mdpi.com Reactions like the Suzuki-Miyaura, Kumada-Corriu, and Sonogashira couplings typically use palladium or nickel catalysts to couple organometallic reagents with organic halides. mdpi.com The C-Cl bonds in this compound are potential sites for such reactions, but their reactivity would likely require specific catalytic systems, possibly involving earth-abundant 3d metals like iron or cobalt, which are increasingly used in pincer-complex catalysis. mdpi.com The development of methods for the cross-coupling of non-activated organic halides remains a challenge in synthetic chemistry. mdpi.com

Functional Group Interconversions and Modulations

The reactivity of this compound is largely dictated by its three principal functional groups, each of which can be selectively modified.

Ketone Group: The ketone can be reduced to a secondary alcohol using various reducing agents. This transformation opens up pathways for further reactions, such as esterification or elimination.

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting acid can then be converted to other functional groups, such as acid chlorides or amides. The ester can also undergo transesterification or be reduced to a primary alcohol. vanderbilt.edu

Gem-dichloro Group: The two chlorine atoms on the α-carbon are subject to nucleophilic substitution. They can also be involved in reductive dehalogenation reactions. This functional group significantly influences the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbon.

Table 2: Potential Functional Group Interconversions

| Functional Group | Transformation | Reagents/Conditions | Product Type |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ester | Hydrolysis | H₃O⁺ or NaOH, then H₃O⁺ | Carboxylic Acid |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Dichloroalkane | Nucleophilic Substitution | Amines, Alkoxides | Substituted products |

| Dichloroalkane | Reduction | H₂, Catalyst or Metal Hydride | Monochloro- or Alkane |

Spectroscopic and Structural Elucidation of Ethyl 2,2 Dichloro 3 Oxopentanoate and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopy Applications

Should experimental spectral data for Ethyl 2,2-dichloro-3-oxopentanoate become available, the requested article could be completed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is critical for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental compositions. For instance, the molecular formula of this compound is C₇H₁₀Cl₂O₃, corresponding to a monoisotopic mass of 212.0007. HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, thereby confirming the elemental composition.

| Compound | Molecular Formula | Calculated [M+H]⁺ (Da) | Found [M+H]⁺ (Da) | Reference |

| A dichlorinated organic compound | C₁₃H₁₁Cl₂O₃ | 285.0080 | 285.0076 | rsc.org |

| A chlorinated organic compound | C₁₃H₁₂ClO₃ | 251.0470 | 251.0466 | rsc.org |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify its components. In the context of this compound, GC-MS would be employed to verify the purity of a synthesized batch and to identify any byproducts or impurities.

The gas chromatogram would show a major peak corresponding to this compound, with the retention time being a characteristic property under specific GC conditions. The mass spectrum associated with this peak would exhibit a molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Although a specific GC-MS analysis of this compound is not detailed in the provided search results, the general methodology is a standard procedure for the characterization of volatile organic compounds. epa.gov

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) is a premier technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For compounds that can be crystallized, single-crystal XRD provides unambiguous information about bond lengths, bond angles, and stereochemistry, leading to a definitive structural assignment. rsc.org

While specific X-ray diffraction data for this compound has not been found, the application of this technique to derivatives or structurally related compounds illustrates its utility. For example, single crystals of a functionalized cyclopentene (B43876) derivative were obtained by slow evaporation from a solvent mixture, and the subsequent XRD analysis provided detailed crystal data and refinement parameters. rsc.org Such an analysis for this compound would reveal the precise conformation of the molecule in the solid state, including the spatial relationship between the dichloro, keto, and ester functionalities.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A comprehensive and unambiguous structural assignment of this compound and its derivatives requires the integration of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to a complete picture.

The process typically begins with mass spectrometry (HRMS) to establish the elemental formula. Subsequently, NMR spectroscopy (¹H and ¹³C) would be used to determine the connectivity of the atoms and the chemical environment of the protons and carbons. Infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the carbonyl groups of the ketone and the ester. Finally, if the compound is crystalline, X-ray diffraction can provide the ultimate confirmation of the three-dimensional structure.

By combining the information from these techniques, chemists can confidently assign the structure of this compound and its derivatives, ensuring the accuracy of their research and the reliability of their findings.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A thorough investigation into the scientific literature reveals a significant gap in dedicated computational and theoretical studies for the chemical compound This compound . While information exists for structurally similar molecules, such as related chlorinated ketoesters, specific research detailing the quantum chemical calculations, reaction mechanisms, and molecular dynamics for this particular compound is not presently available in published academic and research databases.

The initial search for data to populate a detailed analysis—including Density Functional Theory (DFT) studies on its electronic structure, Time-Dependent Density Functional Theory (TDDFT) for spectroscopic predictions, and Ab Initio calculations—yielded no specific results for this compound. The available literature tends to focus on analogues, such as Ethyl 2-chloro-3-oxopentanoate or Ethyl 2,2-dichloro-3-oxobutanoate. While these studies provide a methodological framework for how such analyses could be conducted, their specific findings on electronic properties, reactivity, and spectroscopic behavior cannot be extrapolated to this compound due to the unique influence of its specific substituent groups on its molecular geometry and electron distribution.

Similarly, searches for predictive studies on its reaction mechanisms, transition state analysis, conformational landscapes, and the effects of solvents through molecular dynamics simulations did not uncover any papers centered on this compound. Computational chemistry is a powerful tool for elucidating such properties. For example, DFT is frequently employed to calculate the energies of reactants, products, and transition states, thereby mapping out the most likely pathways for chemical reactions. However, the application of these methods to this compound has not been documented.

Without dedicated scholarly research, it is not possible to construct a scientifically accurate and detailed article on the computational and theoretical aspects of this compound that would meet the required standards of depth and specificity. The creation of such an article would necessitate fabricating data, which would be scientifically unsound. Further research and publication by the scientific community are required to fill this knowledge gap.

Computational and Theoretical Studies on Ethyl 2,2 Dichloro 3 Oxopentanoate

Quantitative Structure-Reactivity/Selectivity Relationships (QSRS) in Related Systems

Quantitative Structure-Reactivity/Selectivity Relationships (QSRS) are predictive models that correlate the chemical structure of a series of compounds with their reactivity or selectivity in a particular chemical transformation. While specific QSRS studies on ethyl 2,2-dichloro-3-oxopentanoate are not extensively documented in publicly available literature, the principles of QSRS can be understood by examining studies on structurally related compounds, namely β-keto esters and α-haloketones. These studies provide a framework for predicting how variations in the structure of this compound, such as changes in the ester group or the acyl substituent, might influence its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in developing QSRS models by calculating molecular descriptors that quantify various aspects of a molecule's electronic and steric properties. up.ac.zamdpi.com These descriptors are then used to build mathematical models that relate structure to reactivity.

A study on the antibacterial activity of a series of β-keto esters utilized DFT calculations to understand their reactivity. mdpi.com The researchers found that the susceptibility of the carbonyl carbons to nucleophilic attack was a key factor. For most of the studied β-keto esters, the ester carbonyl carbon was found to be more susceptible to nucleophilic attack. However, in certain substituted analogues, the ketone carbonyl carbon exhibited greater electrophilicity. mdpi.com This highlights how electronic effects, influenced by different substituents, can alter the reactivity of the dicarbonyl system present in this compound.

In the context of α-haloketones, computational studies have been employed to investigate their enhanced reactivity in nucleophilic substitution reactions compared to simple haloalkanes. up.ac.zaacs.org These studies often focus on calculating activation energies for competing reaction pathways, such as substitution and epoxidation. up.ac.za The insights gained from these models help in understanding the driving forces behind the reactions and the influence of substituents on the reaction outcomes.

Furthermore, QSAR (Quantitative Structure-Activity Relationship) models have been developed for various classes of organic compounds, including halogenated ketones, to predict properties like toxicity. nih.govfiu.edu For instance, a study on the cytotoxicity of haloketones (HKs) developed a QSAR model to predict their toxic effects. nih.gov While focused on biological activity, the underlying principle of correlating structural features with a quantifiable outcome is the same as in QSRR. Such models often use descriptors derived from quantum chemical calculations. fiu.eduresearchgate.net

The development of QSRR models for systems related to this compound often involves the use of various molecular descriptors. These can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. fiu.edu Fukui indices are also used to identify the most reactive sites within a molecule. rsc.org

Steric Descriptors: These quantify the bulkiness of different parts of the molecule, which can influence the accessibility of reactive sites.

Topological Descriptors: These are numerical representations of the molecular structure, such as the Wiener index, which have been used in QSAR/QSPR (Quantitative Structure-Property Relationship) studies. scispace.com

A summary of relevant findings from studies on related systems is presented in the table below.

| Compound Class | Key Findings | Relevant Descriptors |

| β-Keto Esters | The relative electrophilicity of the two carbonyl carbons is influenced by substituents, directing the site of nucleophilic attack. mdpi.com | Local electrophilicity indices (sk+) mdpi.com |

| α-Haloketones | Computational modeling can predict competing reaction pathways (e.g., substitution vs. epoxidation) by calculating activation energies. up.ac.za | Activation Energies, Fragment Interaction Energies up.ac.za |

| Halogenated Ketones | QSAR models can predict cytotoxicity based on molecular structure. nih.gov | Not specified nih.gov |

| Various Disinfection Byproducts (including halogenated ketones) | QSAR models can predict hydrophobicity (Log P) using a combination of electronic and structural descriptors. fiu.edu | ELUMO, Number of Chlorine Atoms, Number of Carbon Atoms fiu.edu |

These examples from related systems demonstrate the potential of QSRS studies to provide a deeper understanding of the reactivity and selectivity of this compound. By applying similar computational methodologies, it would be possible to develop predictive models for its behavior in various chemical reactions.

Emerging Research Areas and Future Perspectives in Ethyl 2,2 Dichloro 3 Oxopentanoate Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of ethyl 2,2-dichloro-3-oxopentanoate is largely untapped, and a key area of future research lies in developing novel catalytic systems to control its transformations. The presence of multiple functional groups allows for a variety of potential reactions, but achieving high selectivity and efficiency requires sophisticated catalysts.

Transition Metal Catalysis : Research into transition metal-catalyzed reactions, such as those employing cobalt, gold, or palladium, is a promising frontier. mdpi.comnih.gov These catalysts are known to facilitate complex bond formations, including cross-dehydrogenative couplings and indolization reactions with related β-ketoesters. mdpi.com Future work could focus on applying similar catalytic systems to this compound for the synthesis of novel heterocyclic scaffolds.

Phosphine-Catalyzed Annulation : Organocatalysts, particularly phosphines, have been used for [4+2] annulation reactions with related butadienoates to form tetrahydropyridine (B1245486) derivatives. orgsyn.org The electrophilic nature of the ketone and the reactive α-carbon in this compound could be leveraged in similar annulation strategies to build complex cyclic molecules.

Lewis Acid Catalysis : The development of chiral Lewis acid catalysts could enable enantioselective reactions, particularly targeting the ketone functional group. This would be invaluable for producing optically active intermediates for the pharmaceutical industry.

| Catalytic System | Potential Transformation on this compound | Example Catalyst Class | Potential Product Class |

| Transition Metal Catalysis | Cyclization / Cross-Coupling | Palladium, Cobalt, Gold | Heterocycles, Substituted Indoles |

| Organocatalysis | Annulation / Asymmetric Reactions | Phosphines, Chiral Amines | Polycyclic Systems, Chiral Alcohols |

| Lewis Acid Catalysis | Enantioselective Ketone Reduction / Cycloadditions | Chiral Boron or Titanium Complexes | Optically Active β-hydroxy esters |

Applications in Flow Chemistry and Continuous Manufacturing

The synthesis and subsequent reactions of halogenated intermediates often involve hazardous reagents and exothermic events, making scalability a challenge. Flow chemistry and continuous manufacturing offer significant advantages in addressing these issues.

Industrial synthesis of related chlorinated esters, such as ethyl 2-chloro-3-oxopentanoate, has demonstrated the benefits of using continuous flow reactors. These systems provide precise control over reaction parameters like temperature, residence time, and stoichiometry, which enhances safety, reproducibility, and scalability. Similar principles are applied to the synthesis of other complex esters, where flow systems mitigate exothermic runaway reactions and improve heat and mass transfer, leading to higher conversions and productivity. smolecule.com

For this compound, future research will likely focus on:

Safer Synthesis : Developing a continuous flow process for the dichlorination of ethyl 3-oxopentanoate (B1256331), minimizing operator exposure to corrosive and toxic chlorinating agents.

Improved Reaction Control : Utilizing microreactors to precisely control highly exothermic subsequent reactions, such as nucleophilic substitutions or reductions, preventing the formation of byproducts.

Integrated Processes : Designing multi-step, continuous processes where the crude product from one step is directly fed into the next, reducing waste and purification needs.

Exploration of Bio-Catalyzed Reactions

Biocatalysis represents a powerful tool for green chemistry, offering high selectivity under mild reaction conditions. sumitomo-chem.co.jp The application of enzymes to transform halogenated ketoesters is an area of growing interest. While specific studies on this compound are limited, research on analogous compounds provides a clear roadmap for future exploration.

Whole-cell biocatalysts, particularly yeasts like Saccharomyces cerevisiae and bacteria such as E. coli, are widely used for the asymmetric reduction of ketones. d-nb.infomdpi.com For instance, E. coli has been engineered for the bioreduction of chloro-ketones to produce chiral synthons for pharmaceuticals. mdpi.com Enzymes from various strains, including Candida and Pichia, have been found to produce optically active alcohols from ketoester substrates with high enantiomeric excess. sumitomo-chem.co.jpd-nb.info

Future research in this area will likely involve:

Screening for Reductases : Identifying and screening libraries of keto-reductases from various microorganisms for the stereoselective reduction of the carbonyl group in this compound.

Enzyme Engineering : Modifying promising enzymes through directed evolution or site-directed mutagenesis to enhance their activity, stability, and selectivity towards this specific dichlorinated substrate.

Whole-Cell System Optimization : Developing optimized whole-cell biotransformation processes, potentially using co-solvent systems like deep eutectic solvents to improve substrate solubility and cell permeability. mdpi.com

| Biocatalyst Type | Reaction | Target Functional Group | Potential Chiral Product | Example Organisms/Enzymes |

| Whole-Cell Yeast | Asymmetric Reduction | Ketone | (R)- or (S)-ethyl 2,2-dichloro-3-hydroxypentanoate | Saccharomyces sp., Candida sp., Pichia sp. |

| Recombinant E. coli | Asymmetric Reduction | Ketone | (R)- or (S)-ethyl 2,2-dichloro-3-hydroxypentanoate | Keto-reductases, Glucose Dehydrogenase (for cofactor regeneration) |

| Isolated Lipases | Enantioselective Hydrolysis | Ester | Chiral 2,2-dichloro-3-oxopentanoic acid | Candida antarctica lipase (B570770) (CAL) |

Design of Next-Generation Polyfunctional Molecules Leveraging the Compound's Reactivity

The true value of this compound as a building block lies in its potential to serve as a precursor for complex, polyfunctional molecules. The combination of the gem-dichloro group, ketone, and ester functionalities in a single molecule offers multiple handles for synthetic manipulation.

Derivatives of related β-ketoesters are used as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents and agrochemicals. nbinno.com The introduction of the gem-dichloro group provides a unique point of reactivity. This group can act as a masked carbonyl or participate in rearrangements and cyclizations not possible with its mono-chloro or non-halogenated analogs.

Future research directions include:

Heterocycle Synthesis : Using the compound as a linchpin in condensation reactions with dinucleophiles (e.g., hydrazines, ureas, amidines) to construct novel five- or six-membered heterocyclic rings with unique substitution patterns.

Favorskii-type Rearrangements : Exploring base-induced rearrangement reactions to generate functionalized cyclopentanone (B42830) or carboxylic acid derivatives, providing access to strained ring systems.

Tandem Reactions : Designing one-pot tandem reactions where multiple functional groups react sequentially, allowing for a rapid increase in molecular complexity from a simple starting material. This could involve an initial reduction of the ketone followed by an intramolecular substitution involving the chloro-groups.

Advanced Computational Tools for Predictive Synthesis and Discovery

As with many areas of modern chemistry, computational tools are poised to accelerate research and discovery related to this compound. These in silico methods can provide deep mechanistic insights and predict molecular properties, guiding experimental work and reducing trial-and-error.

Predicting Reactivity : Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of the most reactive sites for nucleophilic or electrophilic attack, helping chemists to design more effective synthetic routes.

Modeling Catalytic Cycles : Computational chemistry can be used to elucidate the mechanisms of novel catalytic transformations (as discussed in 8.1). By modeling the entire catalytic cycle, researchers can understand the role of the catalyst, identify rate-limiting steps, and rationally design more efficient catalysts.

Virtual Screening : For new molecules synthesized from this compound (as in 8.4), computational docking simulations can predict their binding affinity to biological targets like enzymes or receptors. This allows for the rapid virtual screening of potential drug candidates before committing to costly and time-consuming laboratory synthesis and testing.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,2-dichloro-3-oxopentanoate, and how are intermediates characterized?

this compound is typically synthesized via condensation reactions involving halogenated precursors. For example, similar β-keto esters (e.g., ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate) are prepared by reacting ethyl bromoacetate with ketones under controlled conditions (50–60°C, inert atmosphere) . Key intermediates are characterized using:

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- HPLC monitoring of degradation products under acidic/alkaline hydrolysis (e.g., using 1M HCl or NaOH at 25–60°C).

- Moisture sensitivity tests in desiccators with controlled humidity (0–90% RH) .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) :

- Gloves : Nitrile or neoprene (tested for breakthrough time >240 mins).

- Eye protection : Tightly sealed goggles to prevent splashes.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .

Advanced Research Questions

Q. How can enantioselective hydrogenation of β-keto esters like this compound be optimized?

Enantioselective hydrogenation requires chiral catalysts (e.g., Ru[(R)-BINAP]Cl₂) under high-pressure H₂ (50 bar) and elevated temperatures (50°C in methanol). Key parameters include:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Models transition states for SN2 mechanisms at the β-keto position.

- Molecular docking : Predicts steric hindrance from dichloro substituents using software like Gaussian or ADF .

- Reactivity descriptors : Fukui indices and electrostatic potential maps identify electrophilic sites .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved for structural confirmation?

Q. What statistical approaches validate reproducibility in synthetic yields?

- Design of Experiments (DoE) : Taguchi methods optimize variables (temperature, catalyst loading).

- ANOVA : Tests significance of yield variations across ≥3 independent trials.

- Control charts : Monitor batch-to-batch consistency (e.g., ±5% yield tolerance) .

Methodological Guidelines

- Literature review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-validated databases .

- Data presentation : Use tables for comparative yields (e.g., Table 1) and reaction conditions.

| Catalyst | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ru[(R)-BINAP]Cl₂ | 50 | 95 | 98.7 | |

| RhI-PPh₃ | 30 | 85 | 72.3 |

- Ethical compliance : Disclose synthetic hazards in supplemental materials (e.g., halogenated waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.